molecular formula C14H12N2OS B2929951 (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321335-97-9

(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2929951
CAS No.: 2321335-97-9
M. Wt: 256.32
InChI Key: GQEKDJMHKWHFIJ-AATRIKPKSA-N
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Description

(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a recognized chemical probe, specifically known for its potent and selective inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3). This compound is a key tool in oncological research, particularly in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of disease progression and poor prognosis. Its mechanism of action involves targeting the ATP-binding pocket of FLT3, thereby suppressing its auto-phosphorylation and downstream signaling pathways , such as STAT5 and MAPK, which are critical for leukemia cell survival and proliferation. The (E)-configured acrylamide group is a structural feature that contributes to its binding affinity and selectivity. Researchers utilize this compound to investigate the molecular pathogenesis of FLT3-ITD positive AML, to validate FLT3 as a therapeutic target, and to study mechanisms of resistance to targeted therapies . Its application extends to in vitro cell-based assays and in vivo models to evaluate the efficacy of FLT3 inhibition, both as a single agent and in combination with other chemotherapeutic drugs, providing critical pre-clinical insights for novel treatment strategies.

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKDJMHKWHFIJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C=CC3=CC=CS3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(CN1C(=O)/C=C/C3=CC=CS3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on available studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core linked to a thiophene moiety via a prop-2-en-1-one functional group. Its structural characteristics contribute to its interaction with various biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that compounds bearing the pyrrolo[3,4-b]pyridine structure exhibit notable antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Antitumor Activity :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported promising results against HepG-2 (liver cancer) and A549 (lung cancer) cells, with IC50 values around 4.37 μM and 8.03 μM respectively . The mechanisms of action may involve the inhibition of DNA synthesis and modulation of key kinases involved in tumorigenesis .
  • Neuropharmacological Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This aligns with findings from similar compounds in the pyrrolo[3,4-b]pyridine class that act as allosteric modulators at muscarinic receptors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/IC90 ValuesReference
AntimicrobialMycobacterium tuberculosis3.73 - 40.32 μM
AntitumorHepG-24.37 μM
AntitumorA5498.03 μM
NeuropharmacologicalMuscarinic receptorsN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its antitumor effects.
  • Receptor Modulation : It has been suggested that this compound could act as an allosteric modulator at muscarinic receptors, potentially influencing neurotransmitter release and neuronal excitability .

Scientific Research Applications

Based on the search results, here's what is available regarding the compound (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one:

Chemical Structure and Properties
The compound this compound has the molecular formula C14H12N2OS and a molecular weight of 256.32 . The Smiles notation for this compound is O=C(C=Cc1cccs1)N1Cc2cccnc2C1 .

Other Pyrrolo[3,4-b]pyridine Derivatives
The search results also mention other pyrrolo[3,4-b]pyridine derivatives :

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one
  • (7R)-2-[(3S,4R)-3-fluoro-4-[(1-methylcyclopropyl)methoxy]piperidin-1-yl]-7-(hydroxymethyl)-3,4,6-trimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
  • (7R)-2-[(3S,4R)-4-(1,3-dihydro-2-benzofuran-5-yloxy)-3-fluoropiperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
  • (7R)-2-[4-(5,7-dihydrofuro[3,4-b]pyridin-3-yloxy)piperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
  • (7R)-2-[4-(6-ethoxypyridin-3-yl)oxypiperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
  • (7R)-3-ethyl-7-(hydroxymethyl)-6-methyl-2-[4-(1-methylindazol-5-yl)oxypiperidin-1-yl]-7H-pyrrolo[3,4-b]pyridin-5-one

Potential Applications

While the search results do not specifically detail the applications of "this compound", they do provide some context regarding similar compounds and related research areas:

  • Antimicrobial Activity: Research suggests that a similar compound, 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one, exhibits antimicrobial properties, showing effectiveness against certain bacteria and fungi in vitro.
  • Medicinal Chemistry: 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one is noted for potential applications in medicinal chemistry and materials science.
  • Tryptophan-Kynurenine Pathway: Abnormal metabolism in the tryptophan-kynurenine pathway is linked to several diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Understanding the roles of Trp-KYN pathway byproducts and enzymes may lead to novel strategies for prevention, diagnosis, and treatment of complex, multifactorial disorders .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituent/Linker Key Modifications
Target Compound Pyrrolo[3,4-b]pyridine (E)-enone + thiophene
(E)-3-(4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one Pyrazolo[3,4-c]pyridine (E)-enone + 2-hydroxyphenyl Pyrrolo[3,4-c] vs. [3,4-b] isomer; phenolic vs. thiophene substituent
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one Pyrrolo[3,4-b]pyridine Propane-1-one + dichlorophenyl Saturated linker; dichlorophenyl substitution
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thienopyrimidine Extended fused-ring system; chromene group

Key Observations :

  • Substituent Effects : Thiophene (target) vs. dichlorophenyl () modifies electronic properties; thiophene’s sulfur atom may enhance solubility but reduce metabolic stability .

Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight ~300 (estimated) 325.3 321.2
Solubility Low (inferred from analogs) Moderate (EtOH/DMF compatible) Low (dichlorophenyl hydrophobicity)
Crystallinity Likely amorphous Yellow solid Not reported

Notable Trends:

  • Thiophene substitution may marginally improve solubility over dichlorophenyl analogs but remains suboptimal for aqueous applications .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under microwave irradiation, which accelerates reaction kinetics and improves regioselectivity. Key steps include the use of aldehydes, amines, and maleic anhydride as precursors. Reaction optimization (e.g., solvent choice: PhH; temperature: 80–100°C) significantly impacts yield (up to 95%) and purity (>99%) . Column chromatography with hexane/ethyl acetate (1:1 v/v) is recommended for purification .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: (i) Thiophene protons at δ 6.8–7.5 ppm, (ii) Pyrrolopyridine NH protons at δ 8.2–9.0 ppm, (iii) α,β-unsaturated ketone protons (E-configuration) as doublets at δ 6.5–7.0 ppm (J = 15–16 Hz) .
  • IR : Confirm the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and conjugated enone system at 1600–1650 cm⁻¹ .

Q. What are the primary challenges in crystallizing this compound, and how can XRD resolve its stereochemistry?

  • Methodological Answer : The compound’s planar π-system and flexible substituents (e.g., thiophene) complicate crystallization. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) enhances crystal growth. XRD analysis reveals bond lengths (C=O: ~1.22 Å) and dihedral angles (thiophene-pyrrolopyridine: ~15–25°) to confirm the E-configuration .

Advanced Research Questions

Q. How can catalytic systems (e.g., Sc(OTf)₃) improve regioselectivity in multicomponent syntheses of pyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Lewis acids like Sc(OTf)₃ stabilize transition states in MCRs, directing nucleophilic attack to the pyrrolopyridine core. For example, Sc(OTf)₃ increases regioselectivity by 30% in reactions involving nitroalkenes and aldehydes. Monitor reaction progress via TLC (Rf = 0.05–0.51 in hexane/EtOAc) .

Q. What strategies resolve contradictions between computational (DFT) and experimental data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps (DFT vs. UV-Vis) arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions. Validate with cyclic voltammetry (CV) to measure redox potentials .

Q. How do structural modifications (e.g., substitution at the pyrrolopyridine N-position) affect in vitro biological activity?

  • Methodological Answer : Substitutions alter pharmacokinetics:

  • Chlorine at C6 : Enhances lipophilicity (logP +0.5) and antimicrobial potency (MIC reduced by 50% against S. aureus) .
  • Methoxy groups : Improve solubility but reduce membrane permeability. Test via Caco-2 cell assays .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

  • Methodological Answer : Continuous cooling (4°C) and inert atmospheres (N₂) minimize thermal and oxidative degradation. Monitor degradation products via LC-MS at intervals (0, 24, 48 hrs). Use accelerated stability testing (40°C/75% RH) to predict shelf life .

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